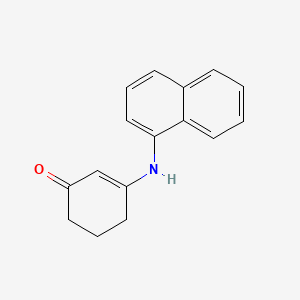

3-(1-Naphthylamino)cyclohex-2-en-1-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Tautomeric Stability and Solvent Effects

Gibbs free energies, based on Density Functional Theory (DFT) calculations, have demonstrated the stability of tautomeric forms related to compounds structurally similar to 3-(1-Naphthylamino)cyclohex-2-en-1-one. Enaminone forms have shown to be the most stable in certain conditions, with zwitterionic character being enhanced by structural modifications such as naphthoannulation. This indicates the compound's potential utility in exploring solvent effects on tautomer stability and the influence of substituents on tautomeric equilibria (Dobosz, Mućko, & Gawinecki, 2020).

Structural Characterization and Crystallography

The synthesis and characterization of derivatives structurally related to 3-(1-Naphthylamino)cyclohex-2-en-1-one have been extensively studied. For instance, N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide, a compound with a similar backbone, has been analyzed through X-ray diffraction, revealing insights into molecular conformations and intermolecular interactions. These studies are crucial for understanding the structural aspects of such compounds, which can have implications in materials science and molecular design (Özer, Arslan, VanDerveer, & Külcü, 2009).

Catalytic Applications

Research on catalysts incorporating structures analogous to 3-(1-Naphthylamino)cyclohex-2-en-1-one has shown potential in selective hydrogenation processes. For example, Pd nanoparticles supported on mesoporous graphitic carbon nitride have been found to promote the selective formation of cyclohexanone from phenol under mild conditions. This highlights the compound's relevance in catalysis, particularly in the efficient and selective synthesis of industrial chemicals (Wang, Yao, Li, Su, & Antonietti, 2011).

Photocycloaddition Reactions

The photocycloaddition reactions involving cyclohex-2-enones and derivatives, closely related to the core structure of 3-(1-Naphthylamino)cyclohex-2-en-1-one, have been investigated, revealing their potential in organic synthesis and material science. These reactions can lead to the formation of complex molecular architectures under controlled conditions, providing insights into the reactivity and application of such compounds in synthetic chemistry (Inhülsen, Schmidt, & Margaretha, 2010).

Synthetic Methodologies and Chemical Reactions

Studies on the reactivity of compounds structurally related to 3-(1-Naphthylamino)cyclohex-2-en-1-one have contributed to the development of new synthetic methodologies. For instance, reactions involving β-naphthol, propargyl alcohols, and isocyanides in the presence of Lewis acids have been explored, leading to the synthesis of 3H-naphtho[2.1-b]pyran-2-carboxamides. Such research opens new pathways for the synthesis of complex molecules and can inform the development of novel pharmacological agents (Nizami & Hua, 2018).

Eigenschaften

IUPAC Name |

3-(naphthalen-1-ylamino)cyclohex-2-en-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO/c18-14-8-4-7-13(11-14)17-16-10-3-6-12-5-1-2-9-15(12)16/h1-3,5-6,9-11,17H,4,7-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROEDTQBQKAUASI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=CC(=O)C1)NC2=CC=CC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1-Naphthylamino)cyclohex-2-en-1-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(3-Bromophenyl)-1-(tert-butoxycarbonyl)piperidin-4-yl]acetic acid](/img/structure/B2858567.png)

![2-{[6-(3,4-Dimethylanilino)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]amino}phenyl benzoate](/img/structure/B2858570.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)propane-2-sulfonamide](/img/structure/B2858576.png)

![2-ethoxy-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-1-naphthamide](/img/structure/B2858577.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-((furan-2-ylmethyl)sulfonyl)pyrrolidin-1-yl)prop-2-en-1-one](/img/structure/B2858579.png)

![N-(5-{[(2-fluorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-2H-1,3-benzodioxole-5-carboxamide](/img/structure/B2858582.png)

![7-Chloro-3-hydroxy-2-[3-(trifluoromethyl)phenyl]-4-quinazolinone](/img/structure/B2858584.png)

![(E)-2-(4-(dimethylamino)benzylidene)-7-methyl-5-(5-methylfuran-2-yl)-3-oxo-N-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2858585.png)